molecular formula C23H33N5O B13178426 Piperidin-1-yl(1-propyl-5-((2-(pyridin-3-yl)ethyl)amino)-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone

Piperidin-1-yl(1-propyl-5-((2-(pyridin-3-yl)ethyl)amino)-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone

Cat. No.: B13178426
M. Wt: 395.5 g/mol
InChI Key: XLSSNOIAWULTNV-UHFFFAOYSA-N
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Description

Piperidin-1-yl(1-propyl-5-((2-(pyridin-3-yl)ethyl)amino)-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone is a complex organic compound with a unique structure that includes a piperidine ring, a pyridine ring, and an indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-1-yl(1-propyl-5-((2-(pyridin-3-yl)ethyl)amino)-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones.

    Attachment of the Piperidine Ring: This step often involves nucleophilic substitution reactions.

    Introduction of the Pyridine Moiety: This can be done through coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Piperidin-1-yl(1-propyl-5-((2-(pyridin-3-yl)ethyl)amino)-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Piperidin-1-yl(1-propyl-5-((2-(pyridin-3-yl)ethyl)amino)-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific receptors or enzymes.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of Piperidin-1-yl(1-propyl-5-((2-(pyridin-3-yl)ethyl)amino)-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • Piperidin-1-yl(1-propyl-5-((2-(pyridin-2-yl)ethyl)amino)-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone
  • Piperidin-1-yl(1-propyl-5-((2-(pyridin-4-yl)ethyl)amino)-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone

Uniqueness

The uniqueness of Piperidin-1-yl(1-propyl-5-((2-(pyridin-3-yl)ethyl)amino)-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C23H33N5O

Molecular Weight

395.5 g/mol

IUPAC Name

piperidin-1-yl-[1-propyl-5-(2-pyridin-3-ylethylamino)-4,5,6,7-tetrahydroindazol-3-yl]methanone

InChI

InChI=1S/C23H33N5O/c1-2-13-28-21-9-8-19(25-12-10-18-7-6-11-24-17-18)16-20(21)22(26-28)23(29)27-14-4-3-5-15-27/h6-7,11,17,19,25H,2-5,8-10,12-16H2,1H3

InChI Key

XLSSNOIAWULTNV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(CC(CC2)NCCC3=CN=CC=C3)C(=N1)C(=O)N4CCCCC4

Origin of Product

United States

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